N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine
Description
N²-Benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine is a synthetic asparagine derivative featuring a benzyl group at the alpha-amino position and a 1,3-thiazole ring substituted with a 4-methoxyphenyl group at the 4-position (Figure 1). The thiazole moiety is a heterocyclic scaffold known for its pharmacological versatility, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
3-(benzylamino)-4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-28-16-9-7-15(8-10-16)18-13-29-21(23-18)24-20(27)17(11-19(25)26)22-12-14-5-3-2-4-6-14/h2-10,13,17,22H,11-12H2,1H3,(H,25,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCVVQPDWRQPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(CC(=O)O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as cathepsin s, which plays a crucial role in antigen presentation, bone remodeling, and other cellular processes.
Mode of Action
The specific nature of these interactions and the resulting changes would depend on the structure of the compound and the active site of the target enzyme.
Biochemical Pathways
Given its potential interaction with cathepsin s, it could potentially influence the antigen presentation pathway and other processes regulated by this enzyme.
Biological Activity
N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of thiazole derivatives, which are known for a variety of pharmacological effects including antimicrobial, anticancer, and anticonvulsant properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula: C17H20N2O2S
- Molecular Weight: 316.43 g/mol
- CAS Number: 725226-67-5
The compound features a benzyl group attached to a thiazole ring, which is further substituted with a methoxyphenyl group. This unique structure contributes to its diverse biological activity.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
The compound's mechanism of action appears to involve inhibition of bacterial cell wall synthesis and disruption of lipid biosynthesis pathways, leading to cell death.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
The anticancer mechanism is believed to involve apoptosis induction through the activation of caspase pathways and inhibition of cell proliferation.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of thiazole derivatives, including this compound. In animal models, the compound demonstrated significant seizure protection in both maximal electroshock (MES) and subcutaneous Metrazol models.
Table 3: Anticonvulsant Activity
Case Studies
A study conducted by researchers at the National Institute of Neurological Disorders and Stroke evaluated the structure-activity relationships (SAR) of various thiazole derivatives. The findings indicated that modifications at the benzyl position significantly influenced anticonvulsant activity, with this compound showing superior efficacy compared to traditional antiepileptic drugs like phenytoin and valproate .
Comparison with Similar Compounds
Structural and Functional Modifications
The table below compares the target compound with key analogs, highlighting structural variations and their implications:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- The 4-methoxyphenyl group on the thiazole ring is recurrent in COX/LOX inhibitors (e.g., compound 6a), suggesting the target compound may share anti-inflammatory properties .
- Replacing benzyl with polar groups (e.g., 2-hydroxyethyl) enhances solubility but may reduce membrane permeability, as seen in .
Synthetic Flexibility :
- Thiazole cores are commonly synthesized via Hantzsch reactions (e.g., compound 9e in ), while asparagine derivatives are coupled using carbodiimide-based methods .
- Hybrid structures (e.g., triazole-thiazole in ) employ click chemistry, enabling modular diversification .
Spectroscopic Confirmation :
- IR and NMR data (e.g., C=S stretches at 1243–1258 cm⁻¹ in ) are critical for verifying thiazole and substituent integrity .
Molecular Interactions :
- Docking studies () highlight hydrophobic interactions between 4-methoxyphenyl groups and enzyme active sites, a trait likely shared by the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
